molecular formula C22H20ClN5O4 B11042019 4-{[5-(4-Chlorophenyl)-7-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino}-4-oxobutanoic acid

4-{[5-(4-Chlorophenyl)-7-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino}-4-oxobutanoic acid

Cat. No.: B11042019
M. Wt: 453.9 g/mol
InChI Key: PXQOOBNYCYSALL-UHFFFAOYSA-N
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Description

3-{[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazolopyrimidine core, substituted with a 4-chlorophenyl group and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multi-step organic reactions. The initial step often includes the formation of the triazolopyrimidine core through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the 4-chlorophenyl and 4-methoxyphenyl groups through substitution reactions. The final step includes the attachment of the propanoic acid moiety via amide bond formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to minimize impurities and by-products. The use of green chemistry principles, such as solvent recycling and waste reduction, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBAMOYL}PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-{[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBAMOYL}PROPANOIC ACID has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 2-(4-Chlorophenyl)ethylamine
  • Phenethylamine

Uniqueness

3-{[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBAMOYL}PROPANOIC ACID is unique due to its specific structural features, such as the triazolopyrimidine core and the combination of 4-chlorophenyl and 4-methoxyphenyl groups. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H20ClN5O4

Molecular Weight

453.9 g/mol

IUPAC Name

4-[[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C22H20ClN5O4/c1-32-16-8-4-14(5-9-16)18-12-17(13-2-6-15(23)7-3-13)24-22-26-21(27-28(18)22)25-19(29)10-11-20(30)31/h2-9,12,18H,10-11H2,1H3,(H,30,31)(H2,24,25,26,27,29)

InChI Key

PXQOOBNYCYSALL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)CCC(=O)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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